6alpha-Hydroxy-3-oxo-5beta-cholan-24-oic Acid

Overview

Description

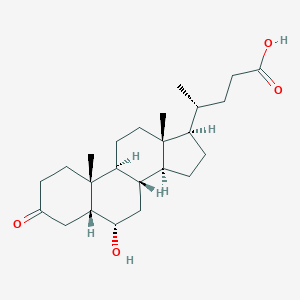

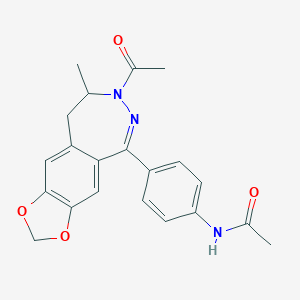

6alpha-Hydroxy-3-oxo-5beta-cholan-24-oic Acid is a chemical compound with the formula C24H38O4 . It is a bile acid . The molecule contains a total of 69 bonds, including 31 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, and various rings and functional groups .

Molecular Structure Analysis

The molecular structure of this compound includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 69 bonds, including 31 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, and various rings and functional groups . The SMILES string of this compound is CC(CCC(O)=O)C3CCC4C2CC(O)C1CC(=O)CCC1©C2CCC34C .Physical And Chemical Properties Analysis

The molecular formula of this compound is C24H38O4 . It has an average mass of 390.564 Da and a mono-isotopic mass of 390.277008 Da .Scientific Research Applications

Hydrogen-Bonded Aggregations

The crystal structures of various oxo-cholic acids, including forms of 6alpha-hydroxy-3-oxo-5beta-cholan-24-oic acid, demonstrate a variety of supramolecular architectures, primarily formed through cooperative O-H...O hydrogen bonds. These structures provide insights into the most efficient crystal aggregations in this class of compounds (Bertolasi et al., 2005).

Bile Acids in Serum and Urine in Cholestasis

Research has identified several bile acids in human urine and plasma, highlighting the existence of additional pathways for bile acid metabolism. This includes 3alpha, 6alpha-dihydroxy-5beta-cholan-24-oic acid, among others, suggesting further exploration of metabolic pathways in cholestasis (Summerfield, Billing, & Shackleton, 1976).

Anodic Electrochemical Oxidation

Anodic electrochemical oxidation of cholic acid has been studied to understand its regioselectivity. Different anodes produce various derivatives of oxo-cholic acids, indicating the potential for targeted synthesis of specific compounds within this class (Medici et al., 2001).

Microbial 7α-OH Epimerisation

The microbial 7alpha-OH epimerisation of certain bile acids, including 6alpha-fluoro and 6beta-fluoro-3alpha-hydroxy-7-oxo-5beta-cholan-24-oic acid, is achievable through a process involving oxidation and subsequent reduction. This study offers insights into microbial transformations of bile acids (Medici et al., 2002).

Conversion of Cholic Acid

A study on the conversion of cholic acid to various compounds, including 3alpha,12alpha-dihydroxy-7-oxo-5beta-cholan-24-oic acid, presents a method that could be applied for the preparation of specific bile acid derivatives (Masterson, Miller, & Nassim, 2003).

Hepatic Microsomal Metabolite of Lithocholic Acid

Research on the biotransformation of lithocholic acid in human hepatic microsomes identified several metabolites, including 3-oxo-5β-cholan-24-oic acid. This finding is significant for understanding the detoxification and elimination of bile acids in humans (Deo & Bandiera, 2009).

Synthesis of Coenzyme A Esters

The synthesis of 3alpha,7alpha,12alpha-trihydroxy- and 3alpha,7alpha-dihydroxy-24-oxo-5beta-cholestan-26-oyl CoAs, derived from oxo-cholic acids, has been researched for studying bile acid biosynthesis. This synthesis aids in understanding the side chain cleavage process in bile acids (Kurosawa et al., 2001).

Successful Prediction of Hydrogen Bond Network

A study successfully predicted the hydrogen bond network of 3-oxo-12α-hydroxy-5β-cholan-24-oic acid crystal by resolving the crystal structure of deoxycholic acid and its epimers. This research contributes to the understanding of molecular interactions and crystalline structures in this class of compounds (Jover et al., 2004).

Bile Acid Metabolites Synthesis

The synthesis and chemical properties of various stereoisomeric trihydroxy-5beta-cholan-24-oic acids have been investigated. This research offers insights into the synthesis and potential applications of these compounds (Iida et al., 2002).

properties

IUPAC Name |

(4R)-4-[(5R,6S,8S,9S,10R,13R,14S,17R)-6-hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O4/c1-14(4-7-22(27)28)17-5-6-18-16-13-21(26)20-12-15(25)8-10-24(20,3)19(16)9-11-23(17,18)2/h14,16-21,26H,4-13H2,1-3H3,(H,27,28)/t14-,16+,17-,18+,19+,20+,21+,23-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJKCGHHONSZERK-MOSSOHAFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2CC(C4C3(CCC(=O)C4)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@H]4[C@@]3(CCC(=O)C4)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,7-Dihydro-5H-cyclopenta[b]pyridine-3,4-diamine](/img/structure/B116342.png)

![2,4-bis[(4-hydroxyphenyl)methyl]-5-methoxy-3-[(E)-2-phenylethenyl]phenol](/img/structure/B116345.png)

![[(8E,10E,12E)-7-hydroxy-6-methyl-2-(3-methyl-6-oxo-2,3-dihydropyran-2-yl)tetradeca-8,10,12-trien-5-yl] dihydrogen phosphate](/img/structure/B116346.png)

![[(Tert-butoxycarbonyl)amino][3-(trifluoromethyl)phenyl]acetic acid](/img/structure/B116350.png)

![1-Propanol, 3-[(7-chloro-4-quinolinyl)amino]-](/img/structure/B116352.png)

![1,5,5-Trifluoro-7-oxabicyclo[4.1.0]heptane](/img/structure/B116359.png)